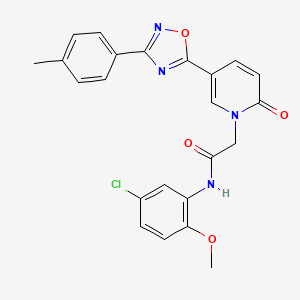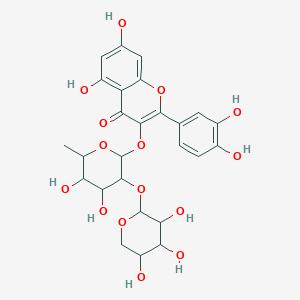![molecular formula C17H15BrFNO3 B2949865 Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate CAS No. 383148-21-8](/img/structure/B2949865.png)
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate: is a complex organic compound characterized by its bromophenyl and fluorobenzoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate typically involves multi-step organic reactions. One common approach is the amide coupling reaction between 3-(4-bromophenyl)propanoic acid and 2-fluorobenzoyl chloride, followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a more oxidized state.
Reduction: Reduction of the fluorobenzoyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Utilizing nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Production of 2-fluorobenzylamine derivatives.
Substitution: Generation of iodobenzene derivatives.
科学的研究の応用
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. In biology, it is used to study the effects of bromophenyl and fluorobenzoyl groups on biological systems.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting various diseases.
Industry: In the industrial sector, Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate is used in the production of advanced materials and chemical sensors.
作用機序
The compound exerts its effects through specific molecular targets and pathways. The bromophenyl group interacts with various enzymes and receptors, while the fluorobenzoyl group influences signaling pathways. The exact mechanism may vary depending on the biological context and the specific application.
類似化合物との比較
Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate
Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Uniqueness: Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate stands out due to its unique combination of bromophenyl and fluorobenzoyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
特性
IUPAC Name |
methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO3/c1-23-16(21)10-15(11-6-8-12(18)9-7-11)20-17(22)13-4-2-3-5-14(13)19/h2-9,15H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKGMIGKCOIBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2949783.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)
![[1-(4-chloro-2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2949787.png)
![N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B2949790.png)
![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)


![3-(2,6-diethylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2949800.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)
